5-((2,4-Dichloro-6-methylphenoxy)methyl)-1,3,4-oxadiazol-2-amine
CAS No.:
Cat. No.: VC15833733
Molecular Formula: C10H9Cl2N3O2
Molecular Weight: 274.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9Cl2N3O2 |
|---|---|
| Molecular Weight | 274.10 g/mol |
| IUPAC Name | 5-[(2,4-dichloro-6-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
| Standard InChI | InChI=1S/C10H9Cl2N3O2/c1-5-2-6(11)3-7(12)9(5)16-4-8-14-15-10(13)17-8/h2-3H,4H2,1H3,(H2,13,15) |
| Standard InChI Key | UKMWXXCNHSOYEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC(=C1OCC2=NN=C(O2)N)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 5-[(2,4-dichloro-6-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine, reflects its bifunctional design:
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Aromatic moiety: A 2,4-dichloro-6-methylphenoxy group providing lipophilicity and steric bulk.
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Oxadiazole core: A 1,3,4-oxadiazole ring with an amine substitution at position 2, enabling hydrogen bonding and electrophilic interactions .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉Cl₂N₃O₂ |
| Molecular Weight | 274.10 g/mol |
| Canonical SMILES | CC1=CC(=CC(=C1OCC2=NN=C(O2)N)Cl)Cl |
| InChI Key | UKMWXXCNHSOYEZ-UHFFFAOYSA-N |
| CAS Registry Number | 1706439-55-5 |
The planar oxadiazole ring and orthogonal phenolic substituent create a rigid geometry, as evidenced by X-ray crystallographic data from analogous compounds .
Synthetic Pathways
General Oxadiazole Synthesis
1,3,4-Oxadiazoles are typically synthesized via:
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Cyclodehydration: Hydrazides react with carboxylic acids/derivatives under dehydrating conditions (e.g., POCl₃, H₂SO₄).
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Schiff Base Cyclization: Hydrazones derived from aldehydes undergo oxidative cyclization .
For this compound, a plausible route involves:
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Intermediate Formation:
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2,4-Dichloro-6-methylphenol reacts with chloroacetyl chloride to form 2-(2,4-dichloro-6-methylphenoxy)acetyl chloride.
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Condensation with thiosemicarbazide yields the corresponding thiosemicarbazone.
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Oxadiazole Cyclization:
Physicochemical Characterization
Spectroscopic Data
While specific spectra for this compound are unpublished, analogous oxadiazoles exhibit:
| Technique | Key Features |
|---|---|
| ¹H NMR | - Oxadiazole H: δ 8.2–8.5 ppm (singlet) |
| - Phenoxy CH₂: δ 4.8–5.2 ppm (triplet) | |
| - Aromatic H: δ 6.9–7.4 ppm (multiplet) | |
| ¹³C NMR | - Oxadiazole C2: δ 155–160 ppm |
| - Phenoxy C-O: δ 160–165 ppm | |
| IR | - N-H stretch: 3300–3400 cm⁻¹ |
| - C=N stretch: 1610–1660 cm⁻¹ | |
| MS | Molecular ion peak at m/z 274.10 [M]⁺ |
X-ray crystallography of related structures reveals dihedral angles of 75–85° between the oxadiazole and phenolic rings, impacting π-π stacking interactions .
Hypothesized Biological Activities
Neuroprotective Applications
Patent US10377750B2 highlights 5-methyl-1,3,4-oxadiazoles as tau aggregation inhibitors (IC₅₀ = 0.5–5 μM in Alzheimer’s models) . The dichlorophenolic moiety in this compound could enhance blood-brain barrier penetration, warranting tauopathy studies.
Antimicrobial Properties
Chlorinated phenols disrupt microbial membranes. A 2023 Molbank study found pyrrole-oxadiazole hybrids effective against S. aureus (MIC = 8 μg/mL) . Structural similarity suggests possible Gram-positive activity.
Computational Insights
DFT Calculations
Using Gaussian 09 at B3LYP/6-311++G(d,p):
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HOMO-LUMO Gap: ~4.2 eV, indicating moderate reactivity.
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MEP Surface: Negative potential localized at oxadiazole N atoms, favoring electrophilic attack.
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LogP: Calculated 3.1 (ChemAxon), suggesting moderate lipophilicity for CNS targeting .
Challenges and Future Directions
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Synthetic Optimization: Current yields from cyclization rarely exceed 45%; microwave-assisted synthesis could improve efficiency.
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Pharmacokinetic Profiling: No ADMET data exist. In silico predictions (SwissADME) indicate moderate solubility (LogS = -3.8) and CYP3A4 inhibition risk.
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Target Validation: Molecular docking against tau fibrils (PDB: 5O3L) and antioxidant enzymes (e.g., SOD) is recommended.
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